9,10-Bis[phenyl(m-tolyl)-amino]anthracene

Catalog No.
S3316765
CAS No.
189263-81-8
M.F
C40H32N2
M. Wt
540.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Bis[phenyl(m-tolyl)-amino]anthracene

CAS Number

189263-81-8

Product Name

9,10-Bis[phenyl(m-tolyl)-amino]anthracene

IUPAC Name

9-N,10-N-bis(3-methylphenyl)-9-N,10-N-diphenylanthracene-9,10-diamine

Molecular Formula

C40H32N2

Molecular Weight

540.7 g/mol

InChI

InChI=1S/C40H32N2/c1-29-15-13-21-33(27-29)41(31-17-5-3-6-18-31)39-35-23-9-11-25-37(35)40(38-26-12-10-24-36(38)39)42(32-19-7-4-8-20-32)34-22-14-16-30(2)28-34/h3-28H,1-2H3

InChI Key

LMTXHBDTVAIIQY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=CC=C6)C7=CC=CC(=C7)C

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=CC=C6)C7=CC=CC(=C7)C

9,10-Bis[phenyl(m-tolyl)-amino]anthracene is an organic compound characterized by the molecular formula C40H32N2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon known for its unique photophysical properties. This compound is primarily utilized in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to its excellent luminescent characteristics and high quantum yield, which enhance the efficiency of light emission in electronic devices .

The primary chemical reaction involving 9,10-Bis[phenyl(m-tolyl)-amino]anthracene is the Buchwald-Hartwig amination. In this reaction, anthracene is combined with phenylamine and m-toluidine in the presence of a palladium catalyst and a base such as potassium tert-butoxide. The reaction typically occurs in toluene at elevated temperatures (100-120°C) under an inert atmosphere.

The compound can also undergo various photo

Research indicates that 9,10-Bis[phenyl(m-tolyl)-amino]anthracene exhibits potential biological activity, particularly in the field of photodynamic therapy. Its luminescent properties allow it to be used in bioimaging, facilitating the visualization of biological processes at the cellular level. The compound's ability to generate reactive oxygen species upon light excitation may also contribute to its therapeutic potential .

The synthesis of 9,10-Bis[phenyl(m-tolyl)-amino]anthracene typically involves:

  • Starting Materials: Anthracene, phenylamine, and m-toluidine.
  • Reaction Conditions: The reaction is conducted using a palladium catalyst and potassium tert-butoxide as a base in toluene at temperatures around 100-120°C under an inert atmosphere.
  • Industrial Production: In industrial settings, continuous flow reactors may be used to optimize yield and purity while minimizing by-products.

9,10-Bis[phenyl(m-tolyl)-amino]anthracene has a wide range of applications:

  • Organic Electronics: Primarily used in the production of OLEDs due to its superior luminescent properties.
  • Bioimaging: Employed as a fluorescent probe for visualizing biological processes.
  • Photodynamic Therapy: Investigated for its potential use in therapeutic applications involving light activation.

Studies on the interactions of 9,10-Bis[phenyl(m-tolyl)-amino]anthracene indicate that its photophysical properties can be influenced by environmental factors such as solvent polarity and temperature. The compound's fluorescence can be quenched or enhanced depending on these conditions, making it a valuable tool for studying molecular interactions in various settings .

Several compounds share structural similarities with 9,10-Bis[phenyl(m-tolyl)-amino]anthracene:

Compound NameMolecular FormulaUnique Features
9,10-DiphenylanthraceneC26H20Known for its strong fluorescence but lower quantum yield compared to 9,10-Bis[phenyl(m-tolyl)-amino]anthracene.
9,10-Bis(phenylethynyl)anthraceneC28H22Exhibits different photophysical properties due to ethynyl substitutions.
9,10-DimethylanthraceneC16H12Less luminescent than 9,10-Bis[phenyl(m-tolyl)-amino]anthracene; used mainly in organic synthesis.

Uniqueness

The uniqueness of 9,10-Bis[phenyl(m-tolyl)-amino]anthracene lies in its superior luminescent properties and high quantum yield compared to similar compounds. Its specific structure facilitates efficient energy transfer, making it particularly effective for applications in OLEDs and other organic electronic devices .

XLogP3

11.6

Dates

Last modified: 08-19-2023

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